molecular formula C14H16N2O4S2 B2369777 N-succinimidyl-5-(2-pyridyldithio)valerate CAS No. 317331-86-5

N-succinimidyl-5-(2-pyridyldithio)valerate

Cat. No.: B2369777
CAS No.: 317331-86-5
M. Wt: 340.41
InChI Key: ABQGFYSYSCHJNB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

N-Succinimidyl-5-(2-pyridyldithio)valerate (SPDP) is a heterobifunctional crosslinker that primarily targets two groups: primary amines and thiols . The primary amines are typically found in proteins, particularly in the side chains of lysine residues. Thiols, on the other hand, are found in the side chains of cysteine residues .

Mode of Action

SPDP operates through its two functional groups: an N-hydroxysuccinimide (NHS) ester and a 2-pyridyldithiol group . The NHS ester reacts with primary amines to form stable amide bonds . The 2-pyridyldithiol group, after mild reduction, can react with other thiols to form a disulfide bond . This allows SPDP to link two target groups together, typically a protein with a primary amine and a protein with a thiol .

Result of Action

The result of SPDP’s action is the formation of a covalent bond between a primary amine and a thiol, typically on two different proteins . This can result in a change in the function of these proteins, potentially leading to changes at the molecular and cellular level.

Action Environment

The action of SPDP can be influenced by various environmental factors. For example, the pH of the environment can affect the reactivity of the NHS ester and the 2-pyridyldithiol group . Additionally, the presence of other reactive groups can potentially interfere with SPDP’s ability to form bonds with its target groups. Finally, the stability of SPDP can be affected by temperature and light, with recommended storage temperatures being 28°C .

Chemical Reactions Analysis

Types of Reactions

N-succinimidyl-5-(2-pyridyldithio)valerate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Biological Activity

N-succinimidyl-5-(2-pyridyldithio)valerate (often abbreviated as S-PVA) is a heterobifunctional reagent widely utilized in biochemical research, particularly in the fields of protein modification and conjugation. This compound is notable for its ability to facilitate the formation of disulfide bonds between proteins, which has significant implications for protein engineering, drug delivery systems, and therapeutic applications.

S-PVA contains two functional groups:

  • An N-hydroxysuccinimide (NHS) ester that reacts with amino groups on proteins.
  • A 2-pyridyldithio group that can react with thiol groups.

This dual reactivity enables S-PVA to introduce thiol groups into proteins or to create protein-protein conjugates through thiol-disulfide exchange reactions.

The mechanism of action for S-PVA involves two primary steps:

  • Thiolation : The NHS group reacts with the amino groups of target proteins, leading to the incorporation of the 2-pyridyldithio moiety into the protein structure.
  • Conjugation : The introduced 2-pyridyldithio groups can then react with thiol-containing proteins, resulting in stable disulfide-linked conjugates. This process is reversible, allowing for potential applications in targeted drug delivery and controlled release systems .

Applications in Biochemistry

S-PVA has been applied in various biochemical studies and applications:

  • Protein Engineering : The introduction of thiol groups allows for further modifications or cross-linking with other biomolecules, enhancing the stability and functionality of proteins.
  • Drug Delivery Systems : By conjugating drugs to proteins via disulfide bonds, S-PVA facilitates targeted delivery mechanisms that can be activated under specific physiological conditions.
  • Diagnostics : The ability to create stable protein conjugates makes S-PVA useful in developing diagnostic assays where specific binding is required.

Case Study 1: Protein Conjugation

A study demonstrated the use of S-PVA to create a ribonuclease-albumin conjugate. The conjugation was achieved by first thiolating ribonuclease using S-PVA, followed by reaction with thiolated albumin. This approach not only enhanced the stability of ribonuclease but also improved its pharmacokinetic properties when administered in vivo .

Case Study 2: Controlled Release Systems

In another application, researchers utilized S-PVA to develop a drug delivery system for anticancer agents. By attaching doxorubicin to a protein carrier via disulfide bonds formed using S-PVA, they were able to design a system that released the drug selectively in tumor environments where reducing conditions prevail .

Research Findings

Recent research has highlighted several key findings regarding the biological activity of S-PVA:

Study Findings
Carlsson et al. (1978)Established the mechanism of protein thiolation and reversible conjugation using S-PVA .
Recent Drug Delivery StudiesDemonstrated enhanced efficacy and selectivity of drug release in tumor models using S-PVA-conjugated systems .
Protein Stability ResearchShowed that proteins modified with S-PVA exhibited increased resistance to proteolytic degradation compared to unmodified counterparts .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 5-(pyridin-2-yldisulfanyl)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S2/c17-12-7-8-13(18)16(12)20-14(19)6-2-4-10-21-22-11-5-1-3-9-15-11/h1,3,5,9H,2,4,6-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQGFYSYSCHJNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCSSC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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